SR144528

説明

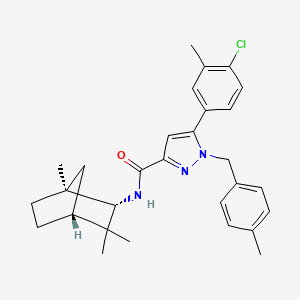

a CB2 cannabinoid receptor antagonist; structure in first source

特性

IUPAC Name |

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34)/t22-,27-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGVYNSRNKFXQM-XRHWURSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3C(C4CCC3(C4)C)(C)C)C5=CC(=C(C=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)N[C@H]3[C@]4(CC[C@H](C4)C3(C)C)C)C5=CC(=C(C=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940947 | |

| Record name | 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192703-06-3 | |

| Record name | 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192703-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SR 144528 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192703063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Synthesis of SR144528: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SR144528, a pivotal tool in cannabinoid research. This compound was the first potent and highly selective antagonist for the CB2 cannabinoid receptor, paving the way for detailed investigation into the physiological and pathophysiological roles of the CB2 receptor system.[1][2] This document consolidates key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for the scientific community.

Discovery and Pharmacological Profile

This compound, chemically identified as 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide, emerged from the research efforts at Sanofi Recherche and was first reported in 1998.[1][3] It is characterized by its high affinity and selectivity for the CB2 receptor over the CB1 receptor.[1][2][4] Notably, subsequent studies have also classified this compound as an inverse agonist, meaning it can inhibit the constitutive activity of the CB2 receptor.[5][6][7][8]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Species/System | Ki (nM) | Selectivity (CB1/CB2) | Reference |

| CB2 | Rat Spleen | 0.6 | ~700-fold | [1][2] |

| CB2 | Cloned Human (CHO cells) | 0.6 | ~730-fold | [2][4] |

| CB1 | Rat Brain | 400 | - | [1][2] |

| CB1 | Cloned Human (CHO cells) | 437 | - | [4] |

Table 2: Functional Activity of this compound

| Assay | Cell Line | Agonist | Parameter | Value (nM) | Reference |

| Adenylyl Cyclase Inhibition | CHO-hCB2 | CP 55,940 | EC50 | 10 | [1][2] |

| MAP Kinase Activation | CHO-hCB2 | CP 55,940 | IC50 | 39 | [1][2] |

| B-cell Activation | Human Tonsillar B-cells | CP 55,940 | IC50 | 20 | [1][2] |

Table 3: In Vivo Activity of this compound

| Assay | Animal Model | Administration | ED50 | Effect | Reference |

| [3H]-CP 55,940 Binding Displacement | Mouse Spleen | Oral | 0.35 mg/kg | Total displacement | [1][2] |

| Carrageenan-induced Paw Edema | Mouse | - | 0.01 mg/kg | Reduced paw swelling | [4] |

Synthesis of this compound

While the seminal publication by Rinaldi-Carmona et al. (1998) established the biological activity of this compound, it did not provide a detailed synthetic route. The synthesis was conducted at Sanofi (then Sanofi Recherche). However, a publication by Ragusa et al. in 2013, focusing on deaza-analogues, alludes to the general structural components and potential synthetic strategies for this class of pyrazole (B372694) carboxamides. The core structure consists of a central pyrazole ring with three key substituents:

-

A 5-(4-chloro-3-methylphenyl) group.

-

A 1-[(4-methylphenyl)methyl] group.

-

A 3-carboxamide moiety linked to an endo-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl (fenchyl) group.

A plausible, generalized synthetic approach, based on common pyrazole synthesis methods, would involve the condensation of a β-ketoester with a substituted hydrazine (B178648) to form the pyrazole core, followed by N-alkylation and subsequent amidation.

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of this compound, primarily based on the foundational study by Rinaldi-Carmona et al. (1998).

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from rat brain (for CB1) or spleen (for CB2), or from CHO cells stably expressing human CB1 or CB2 receptors.

-

[3H]-CP 55,940 (radioligand).

-

This compound (competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.7).

-

Whatman GF/C filters.

-

Scintillation counter.

Protocol:

-

Incubate membrane preparations (10–30 µg protein) with a fixed concentration of [3H]-CP 55,940 (e.g., 0.2 nM) and increasing concentrations of this compound.[2]

-

Incubate for 60 minutes at 30°C in the binding buffer.[2]

-

Terminate the reaction by rapid filtration through Whatman GF/C filters (pre-soaked in 0.5% polyethyleneimine).[2]

-

Wash the filters rapidly with cold binding buffer containing 0.25% BSA.[2]

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.[2]

-

Define non-specific binding in the presence of a high concentration of an unlabeled agonist (e.g., 1 µM CP 55,940).[2]

-

Calculate Ki values from the IC50 values (concentration of this compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

Objective: To assess the functional antagonist activity of this compound at the CB2 receptor.

Materials:

-

CHO cells stably expressing human CB2 receptors (CHO-hCB2).

-

Forskolin (B1673556) (adenylyl cyclase activator).

-

CP 55,940 (CB receptor agonist).

-

This compound.

-

Assay buffer (e.g., PBS).

-

Reagents for cAMP quantification (e.g., cAMP assay kit).

Protocol:

-

Incubate CHO-hCB2 cells with various concentrations of this compound for 15 minutes at 37°C.[9]

-

Add a fixed concentration of CP 55,940 to inhibit adenylyl cyclase.

-

Stimulate the cells with forskolin (e.g., 3 µM final concentration) for 20 minutes at 37°C to induce cAMP production.[9]

-

Terminate the reaction and lyse the cells.

-

Quantify the intracellular cAMP levels using a suitable assay kit.

-

Determine the ability of this compound to reverse the CP 55,940-induced inhibition of forskolin-stimulated cAMP accumulation and calculate the EC50.[1][2]

Mitogen-Activated Protein (MAP) Kinase Assay

Objective: To measure the antagonist effect of this compound on agonist-induced MAP kinase activation.

Materials:

-

Growth-arrested CHO cells expressing human CB1 or CB2 receptors.

-

CP 55,940.

-

This compound.

-

Reagents for cell lysis and Western blotting or a specific MAPK activity assay kit.

Protocol:

-

Treat growth-arrested CHO-hCB2 cells with the CB2 agonist CP 55,940 (e.g., 6 nM) in the presence of varying concentrations of this compound for 15 minutes.[2]

-

Lyse the cells to obtain protein extracts.

-

Measure the activity of MAP kinase (specifically p42/p44 ERK) in the cell lysates, often by quantifying the phosphorylated form of the enzyme via Western blot.[2]

-

Determine the concentration of this compound required to inhibit 50% of the CP 55,940-induced MAP kinase stimulation (IC50).[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: CB2 receptor signaling pathway modulated by this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This compound remains a cornerstone tool for dissecting the function of the CB2 receptor. Its discovery provided researchers with an unprecedented ability to selectively block CB2-mediated signaling, thereby differentiating the roles of CB1 and CB2 receptors in various physiological and pathological processes, particularly within the immune system. This guide has synthesized the critical data and methodologies associated with this compound, offering a comprehensive resource for professionals in pharmacology and drug development. Its high selectivity and established in vitro and in vivo activity profiles ensure its continued relevance in the exploration of the endocannabinoid system.

References

- 1. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cannabinoid pharmacology: the first 66 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. SR-144,528 - Wikipedia [en.wikipedia.org]

- 6. This compound as Inverse Agonist of CB2 Cannabinoid Receptor -Proceedings of the Korean Society of Embryo Transfer Conference [koreascience.kr]

- 7. This compound as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

SR144528 mechanism of action as a CB2 antagonist

An In-Depth Technical Guide on the Mechanism of Action of SR144528 as a CB2 Antagonist

Introduction

This compound is a well-characterized pharmacological tool extensively used in the study of the cannabinoid system. It is recognized as the first potent and highly selective antagonist for the peripheral cannabinoid receptor, CB2.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its binding characteristics, functional effects on intracellular signaling pathways, and detailed experimental protocols for its characterization. The information presented is intended for researchers, scientists, and professionals involved in drug development and cannabinoid research.

Binding Affinity and Selectivity

This compound exhibits a high affinity for the CB2 receptor with subnanomolar potency.[1][2] Its selectivity for the CB2 receptor over the CB1 receptor is a key feature, making it an invaluable tool for isolating and studying CB2 receptor function.[1][3]

Quantitative Binding Data

The binding affinities of this compound for the human and rat CB2 and CB1 receptors are summarized in the table below. The data is primarily derived from radioligand displacement assays using [³H]-CP55,940.

| Receptor | Species | Preparation | Radioligand | Kᵢ (nM) | Reference |

| CB2 | Human (cloned) | CHO cell membranes | [³H]-CP55,940 | 0.6 | [1] |

| CB2 | Rat | Spleen membranes | [³H]-CP55,940 | 0.6 | [1] |

| CB1 | Human (cloned) | CHO cell membranes | [³H]-CP55,940 | 400 | [1] |

| CB1 | Rat | Brain membranes | [³H]-CP55,940 | 400 | [1] |

Mechanism of Action: Inverse Agonism

While initially described as a neutral antagonist, subsequent studies have firmly established that this compound acts as an inverse agonist at the CB2 receptor.[4][5][6] This means that in addition to blocking the effects of CB2 agonists, this compound can also inhibit the constitutive activity of the receptor.[5][7] The CB2 receptor has been shown to exhibit spontaneous, ligand-independent activity, and this compound effectively suppresses this basal signaling.[5][6]

Modulation of Intracellular Signaling Pathways

The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gᵢ/ₒ proteins.[8] Activation of the CB2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[1][8] As an inverse agonist, this compound has the opposite effect on these pathways.

Adenylyl Cyclase/cAMP Pathway

In cell lines expressing the CB2 receptor, this compound antagonizes the inhibitory effect of CB2 agonists, such as CP55,940, on forskolin-stimulated adenylyl cyclase activity.[1] Furthermore, due to its inverse agonist properties, this compound alone can increase cAMP levels by inhibiting the constitutive activity of the CB2 receptor on adenylyl cyclase.[2][4][5]

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound is also capable of blocking the activation of the MAPK pathway induced by CB2 receptor agonists.[1][9] Studies have shown that the CB2 receptor can be constitutively active and phosphorylated at a basal level; treatment with this compound inhibits this constitutive phosphorylation, leading to an upregulation of the receptor at the cell surface and enhanced sensitivity to subsequent agonist stimulation.[6][10][11]

Signaling Pathway Diagram

Caption: CB2 receptor signaling pathway modulated by agonists and this compound.

Experimental Protocols

The characterization of this compound as a selective CB2 inverse agonist has been established through various in vitro assays. Detailed methodologies for key experiments are provided below.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Kᵢ of this compound at the human CB2 receptor.

Materials:

-

Membrane preparations from CHO-K1 cells stably expressing the human CB2 receptor.[12]

-

[³H]-CP55,940 (radioligand).[12]

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4.[12]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[12]

-

Unifilter GF/B plates.[12]

-

Scintillation fluid.[12]

Procedure:

-

Incubate the CB2 receptor-expressing cell membranes with a fixed concentration of [³H]-CP55,940 (e.g., 0.8 nM).[12]

-

Add increasing concentrations of this compound to the incubation mixture.

-

Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled agonist (e.g., 100 nM CP55,940).[12]

-

Terminate the reaction by rapid filtration through Unifilter GF/B plates using a cell harvester.[12]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

-

Dry the filter plates and add scintillation fluid to each well.[12]

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value from the competition curve and then determine the Kᵢ value using the Cheng-Prusoff equation.[13]

Caption: Workflow for a radioligand displacement binding assay.

cAMP Accumulation Assay

This functional assay measures the effect of this compound on adenylyl cyclase activity by quantifying intracellular cAMP levels.

Objective: To determine the functional activity (EC₅₀/IC₅₀) of this compound on cAMP production.

Materials:

-

CHO cells stably expressing the human CB2 receptor (CHO-CB2).[2]

-

Forskolin (B1673556) (an adenylyl cyclase activator).[2]

-

This compound.

-

CP55,940 (agonist control).

-

Phosphate-buffered saline (PBS).[2]

-

cAMP assay kit (e.g., cAMP-Glo™, HTRF, or AlphaScreen).[14][15][16]

Procedure (for antagonist/inverse agonist activity):

-

Wash CHO-CB2 cells with PBS.[2]

-

Incubate the cells with various concentrations of this compound for 15 minutes at 37°C.[2]

-

To measure antagonist activity, add a fixed concentration of an agonist (e.g., CP55,940) to the cells.

-

To measure inverse agonist activity, proceed to the next step without adding an agonist.

-

Add forskolin (e.g., 3 μM final concentration) to stimulate adenylyl cyclase and incubate for another 20 minutes at 37°C.[2]

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.[14][15][16]

-

Plot the cAMP levels against the concentration of this compound to determine the IC₅₀ (for antagonism) or EC₅₀ (for inverse agonism).

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB2 receptor.

Objective: To assess the effect of this compound on G-protein activation by the CB2 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB2 receptor.[12]

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).[17]

-

GDP.

-

This compound.

-

CP55,940 (agonist control).

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.

-

Non-specific binding control: unlabeled GTPγS.[12]

Procedure:

-

Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Add various concentrations of this compound to the membranes.

-

To measure antagonist activity, also add a fixed concentration of an agonist (e.g., CP55,940).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture for 60 minutes at 30°C.[12]

-

Terminate the reaction by filtration through GF/B plates.[12]

-

Wash the filters with ice-cold buffer.[12]

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[12]

-

The inverse agonist activity of this compound is demonstrated by a decrease in basal [³⁵S]GTPγS binding.[18]

Functional Effects of this compound

The functional consequences of this compound's interaction with the CB2 receptor have been demonstrated in various cellular systems.

| Assay | Cell Line | Effect of this compound | IC₅₀/EC₅₀ | Reference |

| Adenylyl Cyclase (Antagonism of CP55,940) | CHO-hCB2 | Blocks agonist-induced inhibition of adenylyl cyclase | EC₅₀ = 10 nM | [1] |

| Adenylyl Cyclase (Inverse Agonism) | CHO-hCB2 | Stimulates forskolin-sensitive adenylyl cyclase | EC₅₀ = 26 nM | [2] |

| MAPK Activity (Antagonism of CP55,940) | CHO-hCB2 | Blocks agonist-induced MAPK activation | IC₅₀ = 39 nM | [1][9] |

| B-cell Activation (Antagonism of CP55,940) | Human tonsillar B-cells | Antagonizes agonist-stimulated activation | IC₅₀ = 20 nM | [1][9] |

| [³⁵S]GTPγS Binding (Inverse Agonism) | hCB2-CHO membranes | Inhibits basal [³⁵S]GTPγS binding | pEC₅₀ = 9.1 | [18] |

Conclusion

This compound is a potent and selective inverse agonist of the CB2 receptor. Its mechanism of action involves binding with high affinity to the CB2 receptor and inhibiting its constitutive activity, in addition to blocking the effects of agonists. This leads to the modulation of downstream signaling pathways, including the adenylyl cyclase and MAPK pathways. The detailed experimental protocols provided in this guide serve as a resource for the continued investigation of the CB2 receptor and the broader endocannabinoid system. The high selectivity of this compound continues to make it an indispensable tool for delineating the physiological and pathophysiological roles of the CB2 receptor.

References

- 1. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SR-144,528 - Wikipedia [en.wikipedia.org]

- 4. This compound as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SR 144528, an antagonist for the peripheral cannabinoid receptor that behaves as an inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cAMP-Glo™ Assay Protocol [promega.com]

- 15. cosmobio.co.jp [cosmobio.co.jp]

- 16. resources.revvity.com [resources.revvity.com]

- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. realmofcaring.org [realmofcaring.org]

SR144528: An In-Depth Technical Guide to its Inverse Agonist Properties and Signaling at the Cannabinoid Receptor 2 (CB2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR144528 is a well-characterized and widely utilized pharmacological tool in the study of the endocannabinoid system. Initially identified as a potent and selective antagonist of the cannabinoid receptor 2 (CB2), subsequent research has firmly established its classification as an inverse agonist. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a specific focus on its inverse agonism and the resultant impact on intracellular signaling pathways. Quantitative data from key in vitro assays are presented in structured tables for comparative analysis. Detailed experimental methodologies for these assays are provided, and the associated signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language. This document is intended to serve as a detailed resource for researchers and professionals engaged in cannabinoid receptor research and the development of novel therapeutics targeting the CB2 receptor.

Introduction

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and to a lesser extent in the central nervous system.[1][2] Like many GPCRs, the CB2 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist.[3][4] this compound, a pyrazole (B372694) derivative, was one of the first selective ligands developed for the CB2 receptor.[5] While initially described as a neutral antagonist, extensive studies have demonstrated that this compound can inhibit the basal, constitutive activity of the CB2 receptor, a hallmark of inverse agonism.[3][6] This property makes this compound an invaluable tool for investigating the physiological and pathophysiological roles of constitutively active CB2 receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound at cannabinoid receptors.

Table 1: Binding Affinity of this compound

| Receptor | Preparation | Radioligand | Ki (nM) | Reference(s) |

| Human CB2 | CHO Cell Membranes | [3H]-CP 55,940 | 0.6 | [7][8] |

| Rat CB2 | Spleen Membranes | [3H]-CP 55,940 | 0.6 | [8] |

| Human CB1 | CHO Cell Membranes | [3H]-CP 55,940 | 400 | [8] |

| Human CB1 | HEK293 Cell Membranes | [3H]-CP 55,940 | 437 | [9] |

Table 2: Functional Activity of this compound as an Antagonist

| Assay | Cell Line | Agonist | Parameter | Value (nM) | Reference(s) |

| Adenylyl Cyclase | CHO-hCB2 | CP 55,940 | EC50 | 10 | [8][9] |

| MAPK Activation | CHO-hCB2 | CP 55,940 | IC50 | 39 | [8] |

| B-cell Activation | Human Tonsillar B-cells | CP 55,940 | IC50 | 20 | [8] |

Table 3: Functional Activity of this compound as an Inverse Agonist

| Assay | Cell Line | Parameter | Value (nM) | Emax (% of basal) | Reference(s) |

| Adenylyl Cyclase (forskolin-stimulated) | CHO-hCB2 | EC50 | 26 | 4-fold stimulation | [7] |

| [35S]GTPγS Binding | CHO-hCB2 | EC50 | 10.4 | 48.5 ± 2.9% inhibition | [10] |

Signaling Pathways Modulated by this compound

The CB2 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] Agonist activation of CB2 also stimulates the mitogen-activated protein kinase (MAPK) pathway.[8][11] Due to the constitutive activity of the CB2 receptor, there is a basal level of Gi/o protein activation and downstream signaling.

As an inverse agonist, this compound binds to the CB2 receptor and stabilizes it in an inactive conformation. This action inhibits the basal signaling activity of the receptor. The primary consequences of this compound binding are:

-

Increased Adenylyl Cyclase Activity: By inhibiting the constitutive activity of the Gi/o-coupled CB2 receptor, this compound removes the basal inhibition of adenylyl cyclase, leading to an increase in cAMP production.[3][7]

-

Decreased MAPK Activity: this compound blocks the constitutive activation of the MAPK pathway that is mediated by the autoactivated CB2 receptor.[12]

-

Receptor Phosphorylation and Trafficking: The constitutively active CB2 receptor can be basally phosphorylated. Treatment with this compound leads to dephosphorylation of the receptor, an increase in its cell surface expression, and enhanced sensitivity to subsequent agonist stimulation.[12][13][14]

Figure 1. Signaling pathway of this compound at the CB2 receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inverse agonist properties of this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation. Inverse agonists inhibit the basal binding of [35S]GTPγS to G proteins in membranes containing constitutively active receptors.[15]

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK293-hCB2).

-

Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (5-20 µg protein), various concentrations of this compound, and GDP (typically 10-30 µM) in the assay buffer.

-

Initiation of Reaction: Add [35S]GTPγS (typically 0.05-0.1 nM) to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Termination of Reaction: Terminate the assay by rapid filtration through a GF/C filter plate using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.[16]

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Calculate the specific binding and plot the concentration-response curve for this compound to determine its EC50 and Emax for the inhibition of basal [35S]GTPγS binding.

Figure 2. Experimental workflow for the [³⁵S]GTPγS binding assay.

cAMP Accumulation Assay

This assay measures the intracellular concentration of cAMP, a second messenger produced by adenylyl cyclase. Inverse agonists at Gi/o-coupled receptors increase cAMP levels by removing the constitutive inhibition of adenylyl cyclase.[7]

Protocol:

-

Cell Culture: Culture CHO cells stably expressing the human CB2 receptor (CHO-hCB2) to near confluency.

-

Cell Plating: Seed the cells in 24-well plates and grow to the desired confluency.

-

Pre-incubation: Wash the cells with phosphate-buffered saline (PBS) and pre-incubate them for 15 minutes at 37°C in PBS containing a phosphodiesterase inhibitor (e.g., 0.1 mM IBMX) and varying concentrations of this compound.[17]

-

Stimulation: Add forskolin (B1673556) (typically 1-3 µM) to stimulate adenylyl cyclase and incubate for a further 20 minutes at 37°C.[7][17]

-

Lysis: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8, 4 mM EDTA).

-

Sample Preparation: Scrape the cells, transfer the lysate to tubes, boil, and centrifuge to remove cell debris.

-

cAMP Quantification: Measure the cAMP concentration in the supernatant using a commercially available cAMP assay kit (e.g., radioimmunoassay or a competitive binding assay).[7][17]

-

Data Analysis: Plot the concentration-response curve for this compound-induced potentiation of forskolin-stimulated cAMP accumulation to determine the EC50.

Figure 3. Experimental workflow for the cAMP accumulation assay.

Mitogen-Activated Protein Kinase (MAPK) Assay

This assay measures the activity of MAPK (e.g., ERK1/2), a key downstream effector of CB2 receptor signaling. Inverse agonists will decrease the basal level of MAPK phosphorylation in cells with constitutively active CB2 receptors.

Protocol:

-

Cell Culture and Serum Starvation: Culture CHO-hCB2 cells to approximately 80% confluency and then serum-starve them for 24 hours in a medium containing 0.5% fetal calf serum to reduce basal MAPK activity.[7]

-

Treatment: Treat the serum-starved cells with varying concentrations of this compound for a specified period (e.g., 15-20 minutes) at 37°C.[7][8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., phospho-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities for phosphorylated MAPK and normalize to a loading control (e.g., total MAPK or a housekeeping protein like GAPDH). Plot the concentration-response curve for this compound-induced inhibition of basal MAPK phosphorylation.

Conclusion

This compound is a foundational pharmacological agent for probing the function of the CB2 receptor. Its well-documented inverse agonist properties are crucial for understanding the physiological relevance of the receptor's constitutive activity. The data and protocols presented in this guide offer a comprehensive technical resource for researchers utilizing this compound in their investigations of the endocannabinoid system and for those involved in the development of novel CB2-targeted therapeutics. The clear delineation of its binding affinities, functional potencies, and effects on key signaling pathways underscores its utility and provides a solid basis for experimental design and data interpretation.

References

- 1. CB(2) cannabinoid receptor antagonist this compound decreases mu-opioid receptor expression and activation in mouse brainstem: role of CB(2) receptor in pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SR 144528, an antagonist for the peripheral cannabinoid receptor that behaves as an inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current knowledge on the antagonists and inverse agonists of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. benchchem.com [benchchem.com]

- 17. druglibrary.org [druglibrary.org]

The Structure-Activity Relationship of SR144528: A Technical Guide for Researchers

An In-depth Examination of a Seminal CB2 Receptor Antagonist

SR144528 stands as a landmark molecule in cannabinoid research, being one of the first highly potent and selective antagonists for the cannabinoid receptor type 2 (CB2).[1][2] Its discovery provided researchers with a powerful chemical tool to investigate the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system. This technical guide delves into the core structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Core Compound Profile: this compound

This compound is a pyrazole (B372694) derivative characterized by its high binding affinity and remarkable selectivity for the CB2 receptor over the CB1 receptor.[1][3] This selectivity is crucial for elucidating the distinct functions of the CB2 receptor without the confounding psychoactive effects associated with CB1 receptor modulation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo binding affinities and functional activities of this compound.

| Parameter | Receptor | Species/System | Value | Reference |

| Binding Affinity (Ki) | CB2 | Rat Spleen | 0.6 nM | [1][2] |

| CB2 | Human (recombinant) | 0.6 nM | [1][4] | |

| CB1 | Rat Brain | 400 nM | [1][3] | |

| CB1 | Human (recombinant) | 400 nM | [1] | |

| Functional Activity (IC50) | CB2 | Human (CHO cells) | 10 nM | [1][4] |

| CB1 | Human (CHO cells) | >10 µM | [1][4] | |

| CB2 (MAP Kinase) | Human (CHO cells) | 39 nM | [1] | |

| CB2 (B-cell activation) | Human Tonsillar B-cells | 20 nM | [1] | |

| In Vivo Activity (ED50) | CB2 | Mouse Spleen | 0.35 mg/kg (oral) | [1] |

Table 1: In Vitro and In Vivo Activity of this compound

Structure-Activity Relationship (SAR) of the this compound Core

The SAR of this compound and its analogs has been explored to understand the key molecular features governing its high affinity and selectivity for the CB2 receptor. The core structure can be dissected into three main regions: the central pyrazole ring, the N1-substituent, and the C3-carboxamide moiety.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by this compound and a typical experimental workflow for its characterization.

CB2 Receptor Signaling Pathway

This compound acts as an inverse agonist at the CB2 receptor, which is a Gi/o-coupled G protein-coupled receptor (GPCR). Its activation by an agonist typically leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this effect.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of compounds like this compound is the competitive radioligand binding assay.

References

SR144528: A Technical Guide to a Selective CB2 Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR144528 is a well-characterized and widely utilized pharmacological tool in cannabinoid research. It is a potent and highly selective antagonist of the cannabinoid CB2 receptor, also exhibiting inverse agonist properties in various cellular systems.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant signaling pathways and workflows using Graphviz diagrams. This document is intended to serve as an in-depth resource for researchers and professionals in drug development engaged in the study of the endocannabinoid system, particularly the role of the CB2 receptor.

Core Pharmacological Profile

This compound is distinguished by its high affinity and remarkable selectivity for the CB2 receptor over the CB1 receptor.[1][4] This selectivity is a critical attribute, enabling the specific investigation of CB2 receptor function both in vitro and in vivo.[1]

Binding Affinity and Selectivity

The binding affinity of this compound for cannabinoid receptors has been consistently demonstrated across multiple studies. It exhibits sub-nanomolar affinity for the CB2 receptor, while its affinity for the CB1 receptor is significantly lower, establishing its high selectivity.[1][2]

Table 1: Binding Affinity (Ki) of this compound for Cannabinoid Receptors

| Receptor | Species/System | Ki (nM) | Selectivity (CB1/CB2) | Reference |

| CB2 | Human (cloned) | 0.6 | ~700-fold | [1][4] |

| CB2 | Rat (spleen) | 0.6 | - | [1][4] |

| CB1 | Human (cloned) | 400 | - | [1][4] |

| CB1 | Rat (brain) | 400 | - | [1][4] |

| CB1 | CHO cells (human) | 437 | ~728-fold | [5] |

Functional Activity: Antagonism and Inverse Agonism

This compound functions as a potent antagonist, blocking the effects of CB2 receptor agonists.[1][3] Furthermore, it displays inverse agonist activity, inhibiting the constitutive, ligand-independent signaling of the CB2 receptor.[3][6][7] This dual functionality makes it a versatile tool for probing CB2 receptor signaling.

Table 2: Functional Activity of this compound

| Assay | System | Agonist Challenged | Measured Effect | Potency (IC50/EC50) | Reference |

| Adenylyl Cyclase | CHO cells (human CB2) | CP 55,940 | Antagonism of forskolin-stimulated adenylyl cyclase inhibition | EC50 = 10 nM | [1][4] |

| Adenylyl Cyclase | CHO-CB2 cells | - | Stimulation of forskolin-sensitive adenylyl cyclase (Inverse Agonism) | EC50 = 26 ± 6 nM | [8] |

| Mitogen-Activated Protein Kinase (MAPK) | CHO cells (human CB2) | CP 55,940 | Blockade of MAPK activation | IC50 = 39 nM | [1][4] |

| B-cell Activation | Human tonsillar B-cells | CP 55,940 | Antagonism of B-cell activation | IC50 = 20 nM | [1][4] |

| [³⁵S]GTPγS Binding | Mouse brainstem membranes | DAMGO (μ-opioid agonist) | Decrease in maximal stimulation | - | [9] |

| krox24 Reporter Activity | CHO cells (human CB2) | - | Reduction of basal activity (Inverse Agonism) | - | [6] |

In Vivo Pharmacology

In vivo studies have confirmed the oral bioavailability and CB2 receptor-specific activity of this compound.[1][3]

Table 3: In Vivo Activity of this compound

| Model | Species | Administration | Effect | Potency (ED50/Dose) | Reference |

| Ex vivo [³H]-CP 55,940 binding | Mouse | Oral | Displacement from spleen membranes | ED50 = 0.35 mg/kg | [1][4] |

| Carrageenan-induced paw edema | Mouse | - | Reduction of paw swelling | 0.01 mg/kg | [5] |

| Gastrointestinal motility | Rat | i.p. | Enhancement of WIN 55,212-2's acute effect | 1 mg/kg | [8] |

Off-Target Activity

It is important to note that at higher concentrations, this compound has been shown to inhibit microsomal acyl-coenzymeA:cholesterol acyltransferase (ACAT) activity with an IC50 of 3.6 ± 1.1 μM.[8] This off-target effect appears to be independent of its action on CB2 receptors.[2]

Signaling Pathways and Experimental Workflows

The interaction of this compound with the CB2 receptor modulates several key intracellular signaling pathways. The following diagrams illustrate these interactions and a typical experimental workflow for assessing its antagonist activity.

Caption: this compound's dual action on CB2 receptor signaling pathways.

Caption: Experimental workflow for assessing this compound antagonist activity.

Detailed Experimental Methodologies

Radioligand Binding Assay (for Ki determination)

-

Source: Adapted from Rinaldi-Carmona et al., 1998.[4]

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human CB1 or CB2 receptor, or from rat brain and spleen tissues.[4] Protein concentration is determined using a standard protein assay.[4]

-

Incubation: Membranes (10-30 µg of protein) are incubated with a fixed concentration of the radioligand [³H]-CP 55,940 (e.g., 0.2 nM) and increasing concentrations of this compound.[4] The incubation is carried out in a Tris-HCl buffer (50 mM, pH 7.4) at 30°C for 60-90 minutes.[4]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), pre-soaked in polyethyleneimine.[4]

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.[4]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid agonist (e.g., 1 µM CP 55,940).[4] The Ki values are calculated from the IC50 values (concentration of this compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.[4]

Adenylyl Cyclase Activity Assay (for functional antagonism)

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor are used.[1][8]

-

Assay Protocol:

-

Cells are washed with phosphate-buffered saline (PBS).[8]

-

Cells are pre-incubated with varying concentrations of this compound for 15 minutes at 37°C.[8]

-

A CB2 receptor agonist (e.g., CP 55,940) is added to the cells.

-

Adenylyl cyclase is stimulated by the addition of forskolin (e.g., 3 µM final concentration), and cells are incubated for a further 20 minutes at 37°C.[8]

-

The reaction is terminated by the addition of an ice-cold lysis buffer.[8]

-

-

cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.[6]

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and an EC50 value is determined.[1]

In Vivo Oral Administration and Ex Vivo Binding

-

Animal Model: Male Swiss mice are typically used.[4]

-

Drug Formulation and Administration: this compound is dissolved in a vehicle suitable for oral administration (e.g., Tween 80 and dimethylsulfoxide in distilled water).[4] The compound is administered orally (p.o.) at various doses.[1][4]

-

Tissue Collection: At different time points after administration, animals are euthanized, and spleens (for CB2) and brains (for CB1) are collected.[1][4]

-

Ex Vivo Binding: Membranes are prepared from the collected tissues, and a radioligand binding assay is performed as described in section 3.1 to measure the occupancy of the cannabinoid receptors by this compound.[1][4]

-

Data Analysis: The dose of this compound required to displace 50% of the specific binding of the radioligand (in vivo) is determined as the ED50.[1][4]

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of the CB2 receptor. Its high potency, selectivity, and well-documented antagonist and inverse agonist properties make it an invaluable asset for elucidating the physiological and pathophysiological roles of the CB2 receptor. This guide provides a consolidated resource of its key pharmacological characteristics and methodologies for its use, intended to support and facilitate further research in the field of cannabinoid science and drug discovery. Researchers should, however, remain mindful of its potential off-target effects at higher concentrations.

References

- 1. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SR-144,528 - Wikipedia [en.wikipedia.org]

- 3. SR 144528 | CB2 Receptors | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CB(2) cannabinoid receptor antagonist this compound decreases mu-opioid receptor expression and activation in mouse brainstem: role of CB(2) receptor in pain - PubMed [pubmed.ncbi.nlm.nih.gov]

SR144528: A Technical Guide to its High Selectivity for the Cannabinoid CB2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity of SR144528 for the cannabinoid CB2 receptor over the CB1 receptor. This document consolidates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a vital resource for researchers in the field of cannabinoid pharmacology and drug development.

Executive Summary

This compound is a well-established and highly selective antagonist for the cannabinoid CB2 receptor. With a binding affinity in the sub-nanomolar range for the CB2 receptor, it exhibits a remarkable several hundred-fold selectivity over the CB1 receptor. This high degree of selectivity makes this compound an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the CB2 receptor, without the confounding psychoactive effects associated with CB1 receptor modulation. This guide presents the binding and functional data that quantitatively define this selectivity, outlines the experimental protocols used to determine these parameters, and illustrates the key signaling pathways involved.

Quantitative Selectivity Profile of this compound

The selectivity of this compound is robustly demonstrated through radioligand binding assays and functional assays. The data consistently show a significantly higher affinity and antagonist potency at the CB2 receptor compared to the CB1 receptor.

| Parameter | Receptor | Species | Experimental System | Value | Units | Reference |

| Ki | CB2 | Human | Cloned hCB2 Receptors (CHO cells) | 0.6 | nM | [1] |

| CB1 | Human | Cloned hCB1 Receptors (CHO cells) | 400 | nM | [1] | |

| CB2 | Rat | Spleen Membranes | 0.6 | nM | [1] | |

| CB1 | Rat | Brain Membranes | 400 | nM | [1] | |

| IC50 | CB2 | Human | hCB2-expressing cells (Adenylyl Cyclase Assay) | 10 | nM | [1] |

| CB1 | Human | hCB1-expressing cells (Adenylyl Cyclase Assay) | >10,000 | nM | [1] | |

| CB2 | Human | hCB2-expressing cells (MAPK Assay) | 39 | nM | [1] | |

| CB1 | Human | hCB1-expressing cells (MAPK Assay) | >1,000 | nM | [1] | |

| CB2 | Human | Human Tonsillar B-cell Activation | 20 | nM | [1] |

Table 1: Quantitative data demonstrating the selectivity of this compound for the CB2 receptor over the CB1 receptor.

CB2 Receptor Signaling Pathways

Activation of the CB2 receptor, a Gi/o protein-coupled receptor, primarily leads to the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) pathway. This compound acts as an antagonist (and in some systems, an inverse agonist) at the CB2 receptor, blocking these downstream signaling events.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity of this compound.

Radioligand Binding Assay

This assay measures the affinity of this compound for CB1 and CB2 receptors by competing with a radiolabeled ligand.

1. Membrane Preparation:

-

Membranes are prepared from CHO cells stably expressing either human CB1 or CB2 receptors, or from rat brain and spleen tissues.

-

Tissues or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Reaction:

-

Incubate a fixed amount of membrane protein (e.g., 10-30 µg) with a constant concentration of the radioligand [3H]CP55,940 (e.g., 0.2 nM).

-

Add increasing concentrations of this compound to compete for binding.

-

The incubation is carried out in a final volume of 1 ml of binding buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 5 mg/ml BSA, pH 7.4).

-

Incubate at 30°C for 90 minutes.

3. Filtration and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 1 µM CP55,940).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated Adenylyl Cyclase Activity Assay

This functional assay assesses the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

1. Cell Culture and Treatment:

-

CHO cells stably expressing either human CB1 or CB2 receptors are used.

-

Cells are pre-incubated with various concentrations of this compound for 15 minutes at 37°C.

-

Adenylyl cyclase is then stimulated with forskolin (B1673556) (e.g., 1 µM) in the presence of a CB receptor agonist like CP55,940 (e.g., 10 nM) for 10 minutes at 37°C.

2. cAMP Extraction:

-

The reaction is stopped by adding an ice-cold solution (e.g., 50 mM Tris-HCl, 4 mM EDTA, pH 7.5).

-

The cells are lysed, and the supernatant containing cAMP is collected after centrifugation.

3. cAMP Measurement:

-

The concentration of cAMP is determined using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

-

The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified.

-

The EC50 value (concentration of this compound that produces 50% of its maximal antagonist effect) is determined.

Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This assay determines the ability of this compound to block agonist-induced phosphorylation of MAPK (e.g., ERK1/2).

1. Cell Culture and Treatment:

-

CHO cells expressing either human CB1 or CB2 receptors are serum-starved to reduce basal MAPK activity.

-

Cells are pre-incubated with this compound before being stimulated with a CB receptor agonist (e.g., CP55,940) for a short period (e.g., 5-15 minutes).

2. Cell Lysis and Protein Quantification:

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

The total protein concentration in the lysates is determined.

3. Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is probed with a primary antibody specific for the phosphorylated form of the MAPK (e.g., anti-phospho-ERK1/2).

-

The membrane is then stripped and re-probed with an antibody for the total form of the MAPK to ensure equal protein loading.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.

4. Data Analysis:

-

The intensity of the bands corresponding to the phosphorylated and total MAPK is quantified.

-

The ratio of phosphorylated MAPK to total MAPK is calculated to determine the level of activation.

-

The IC50 value for this compound's inhibition of agonist-induced MAPK activation is determined.

Conclusion

The extensive body of evidence from binding and functional assays unequivocally establishes this compound as a highly potent and selective antagonist of the CB2 receptor. Its approximately 700-fold greater affinity for the CB2 receptor over the CB1 receptor, coupled with its potent functional antagonism of CB2-mediated signaling pathways, underscores its utility as a critical tool in cannabinoid research. The detailed protocols provided in this guide offer a framework for the consistent and reproducible assessment of CB2 receptor ligands, facilitating further exploration of the therapeutic potential of targeting this important receptor.

References

SR144528: A Technical Guide to Binding Affinity and Ki Value Determination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SR144528, a potent and selective antagonist of the Cannabinoid Receptor 2 (CB2). The document details its binding affinity, Ki value determination, and the experimental protocols utilized for its characterization. Furthermore, it elucidates the key signaling pathways modulated by this compound.

Quantitative Data Summary

The binding affinity and functional potency of this compound have been determined through various in vitro assays. The data presented below is a summary of values obtained from studies utilizing cell lines expressing human or rat CB2 receptors, as well as native tissues.

| Parameter | Receptor | Cell Line/Tissue | Value | Assay Type | Radioligand |

| Ki | Human CB2 | CHO Cells | 0.6 nM[1][2][3] | Radioligand Binding | [³H]CP 55,940 |

| Ki | Rat CB2 | Rat Spleen | 0.6 nM[2][3] | Radioligand Binding | [³H]CP 55,940 |

| Ki | Human CB1 | CHO Cells | 400 nM[2][3] | Radioligand Binding | [³H]CP 55,940 |

| Ki | Rat CB1 | Rat Brain | 400 nM[2][3] | Radioligand Binding | [³H]CP 55,940 |

| IC50 | Human CB2 | CHO-hCB2 Cells | 10 nM[2][3] | Adenylyl Cyclase Assay | - |

| IC50 | Human CB2 | hCB2-expressing cells | 39 nM[2][3] | MAPK Assay | - |

| EC50 | Human CB2 | CHO-CB2 Cells | 26 ± 6 nM[1] | Adenylyl Cyclase Assay | - |

Experimental Protocols

The determination of this compound's binding affinity and functional activity relies on a suite of well-established in vitro assays. Below are detailed methodologies for the key experiments.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

a. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor (CHO-hCB2) are cultured in appropriate media until they reach confluency.

-

Cells are harvested and washed with phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in an ice-cold hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

b. Binding Assay Protocol:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of the radioligand [³H]CP 55,940 (typically around 0.2 nM).

-

Increasing concentrations of the competitor ligand, this compound.

-

Cell membranes (typically 20-50 µg of protein).

-

-

For determining non-specific binding, a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2) is added to a set of wells.

-

The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Forskolin-Stimulated Adenylyl Cyclase Assay

This functional assay assesses the ability of this compound to antagonize the inhibition of adenylyl cyclase by a CB2 receptor agonist.

a. Cell Culture:

-

CHO-hCB2 cells are seeded in 24-well plates and grown to near confluency.

b. Assay Protocol:

-

The cell culture medium is removed, and the cells are washed with PBS.

-

Cells are pre-incubated with various concentrations of this compound for 15-20 minutes at 37°C.

-

A CB2 receptor agonist (e.g., CP 55,940) is added to the wells, followed by the adenylyl cyclase activator, forskolin (B1673556) (typically at a final concentration of 1-10 µM).

-

The incubation continues for another 15-20 minutes at 37°C.

-

The reaction is stopped by the addition of a lysis buffer.

-

The amount of cyclic AMP (cAMP) produced in the cell lysate is measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

The IC50 value is determined by plotting the percentage of inhibition of the agonist-induced effect against the concentration of this compound.

Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This assay measures the effect of this compound on the phosphorylation of MAP kinases (like ERK1/2), a downstream signaling event of CB2 receptor activation.

a. Cell Culture and Treatment:

-

CHO-hCB2 cells are grown in culture dishes and serum-starved for several hours before the experiment to reduce basal MAPK activity.

-

Cells are pre-treated with different concentrations of this compound before being stimulated with a CB2 agonist.

b. Western Blotting Protocol:

-

After treatment, the cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate, and the band intensity is quantified.

-

The membrane is often stripped and re-probed with an antibody for total ERK to normalize the data.

Signaling Pathways and Mechanisms

This compound acts as a selective antagonist or inverse agonist at the CB2 receptor. Its binding prevents the receptor from being activated by agonists and can also reduce the basal, constitutive activity of the receptor.

Caption: CB2 Receptor Signaling Pathways modulated by this compound.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Mechanism of this compound as a CB2 inverse agonist.

References

SR144528: A Technical Guide to its Role as a Selective CB2 Receptor Modulator in the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR144528 is a seminal tool in the study of the endocannabinoid system (ECS). Developed by Sanofi Recherche, it was the first compound identified as a highly potent and selective antagonist for the cannabinoid receptor type 2 (CB2).[1][2] Its discovery has been instrumental in elucidating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues.[3] This technical guide provides an in-depth analysis of this compound, detailing its pharmacological properties, its impact on intracellular signaling cascades, and the experimental protocols used for its characterization. The information is presented to support ongoing research and drug development efforts targeting the CB2 receptor.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, is a crucial neuromodulatory system involved in a plethora of physiological processes. The two primary cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that exhibit distinct tissue distribution and functional roles. While CB1 receptors are predominantly found in the central nervous system, mediating the psychoactive effects of cannabinoids, CB2 receptors are primarily located in immune cells and peripheral tissues.[3] This distribution makes the CB2 receptor an attractive therapeutic target for inflammatory and immune-related disorders, devoid of the psychotropic side effects associated with CB1 receptor modulation.

This compound, with the chemical name N-[(1S)-endo-1,3,3-trimethyl bicyclo[2.2.1] heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide, emerged as a pioneering selective CB2 receptor antagonist.[4] Its high affinity and selectivity for the CB2 receptor over the CB1 receptor have made it an invaluable pharmacological tool.[1][2] Beyond its antagonist properties, this compound has also been characterized as an inverse agonist, capable of reducing the constitutive activity of the CB2 receptor.[5][6][7] This dual functionality has provided researchers with a sophisticated means to probe the intricacies of CB2 receptor signaling and its role in health and disease.

Pharmacological Profile of this compound

The pharmacological characterization of this compound has been extensively documented through a variety of in vitro and in vivo studies. Its defining feature is its high binding affinity and selectivity for the CB2 receptor.

Binding Affinity and Selectivity

Quantitative binding assays have consistently demonstrated the high affinity of this compound for the CB2 receptor. These studies typically involve radioligand displacement assays, where this compound competes with a radiolabeled cannabinoid agonist, such as [3H]-CP 55,940, for binding to the receptor.

| Receptor | Species/System | Ligand | Ki (nM) | Reference |

| CB2 | Human (CHO cells) | This compound | 0.6 | [1][2] |

| CB2 | Rat (Spleen) | This compound | 0.6 | [1][2] |

| CB2 | Human (CHO cells) | This compound | 0.67 ± 0.30 | [4] |

| CB1 | Human (CHO cells) | This compound | 400 | [1][2] |

| CB1 | Rat (Brain) | This compound | 400 | [1][2] |

| CB1 | Human (CHO cells) | This compound | 33.0 ± 5.09 | [4] |

| CB1 | Rat (Cerebellum) | This compound | 54.7 ± 9.70 | [4] |

| CB1 | Rat (Whole Brain) | This compound | 54.8 ± 7.86 | [4] |

Table 1: Binding Affinity (Ki) of this compound for Cannabinoid Receptors.

The data clearly illustrate the approximately 700-fold greater selectivity of this compound for the CB2 receptor over the CB1 receptor.[1][2] Further studies have shown no significant affinity for over 70 other receptors, ion channels, and enzymes at concentrations up to 10 µM.[1][2]

Functional Activity: Antagonism and Inverse Agonism

This compound functions as a potent antagonist of CB2 receptor agonists. It effectively blocks the intracellular signaling events initiated by agonists like CP 55,940. Furthermore, this compound exhibits inverse agonist properties, meaning it can inhibit the basal, ligand-independent activity of the CB2 receptor.[5][6][7] This is particularly relevant in systems where the CB2 receptor displays constitutive activity.

| Assay | Cell Line | Agonist | This compound Potency | Reference |

| Adenylyl Cyclase Inhibition | CHO-hCB2 | CP 55,940 | EC50 = 10 nM (Antagonist) | [1][2] |

| MAPK Activation | CHO-hCB2 | CP 55,940 | IC50 = 39 nM (Antagonist) | [1][2] |

| B-cell Activation | Human Tonsillar B-cells | CP 55,940 | IC50 = 20 nM (Antagonist) | [1][8] |

| Adenylyl Cyclase Stimulation | CHO-hCB2 | - | EC50 = 26 ± 6 nM (Inverse Agonist) | [8][9] |

| GTPγS Binding | Rat Cerebellar Membranes | Various Agonists | KB = 26.3 - 76.6 nM (Antagonist) | [4] |

| GTPγS Binding | CB2-expressing cell line | CP 55,940 | KB = 6.34 nM (Antagonist) | [4] |

Table 2: Functional Potency of this compound in Various In Vitro Assays.

Impact on Intracellular Signaling Pathways

The CB2 receptor, like other GPCRs, transduces extracellular signals into intracellular responses through a network of signaling pathways. This compound, by modulating CB2 receptor activity, significantly impacts these downstream cascades.

Adenylyl Cyclase Pathway

CB2 receptor activation by an agonist typically leads to the inhibition of adenylyl cyclase via the Gi/o alpha subunit of the G protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] this compound antagonizes this effect, preventing the agonist-induced decrease in cAMP.[1][2] As an inverse agonist, this compound can, on its own, increase cAMP levels in cells with constitutive CB2 receptor activity by blocking this basal inhibition of adenylyl cyclase.[8][9]

Figure 1: this compound modulation of the adenylyl cyclase pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of the CB2 receptor can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, a key pathway involved in cell proliferation, differentiation, and survival.[1] this compound has been shown to effectively block agonist-induced MAPK activation in cells expressing the CB2 receptor.[1][2]

Figure 2: this compound antagonism of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of this compound for the CB2 receptor.

Materials:

-

Cell membranes from CHO cells stably expressing the human CB2 receptor.

-

[3H]-CP 55,940 (radioligand).

-

This compound (competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 1 mg/ml BSA).

-

Unlabeled CP 55,940 (for determining non-specific binding).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add a fixed concentration of [3H]-CP 55,940 (typically at or below its Kd value).

-

Add the various concentrations of this compound to the wells.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of unlabeled CP 55,940 (e.g., 1 µM).

-

Initiate the binding reaction by adding the cell membranes to each well.

-

Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[1]

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay (Functional Antagonism)

This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase.

Materials:

-

CHO cells stably expressing the human CB2 receptor.

-

Adenylyl cyclase activator (e.g., Forskolin).

-

CB2 receptor agonist (e.g., CP 55,940).

-

This compound.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Seed the CHO-hCB2 cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Add a fixed concentration of the CB2 agonist (e.g., CP 55,940) to the wells.

-

Stimulate adenylyl cyclase by adding a fixed concentration of forskolin.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37°C.[9]

-

Terminate the reaction by lysing the cells.

-

Measure the intracellular cAMP concentration in the cell lysates using a suitable detection kit.

-

Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 for its antagonistic effect.

Conclusion

This compound remains a cornerstone in cannabinoid research. Its high potency and selectivity for the CB2 receptor, coupled with its well-characterized antagonist and inverse agonist properties, have provided an unparalleled tool for dissecting the role of the CB2 receptor in a multitude of physiological and pathological contexts. The detailed pharmacological data and experimental protocols presented in this guide are intended to facilitate further research into the endocannabinoid system and the development of novel therapeutics targeting the CB2 receptor for the treatment of inflammatory diseases, pain, and other conditions. The continued use of this compound and the development of new, even more refined, pharmacological probes will undoubtedly continue to advance our understanding of this complex and vital signaling system.

References

- 1. researchgate.net [researchgate.net]

- 2. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the cannabinoid CB2 receptor-selective antagonist, this compound: further evidence for cannabinoid CB2 receptor absence in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SR 144528, an antagonist for the peripheral cannabinoid receptor that behaves as an inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. druglibrary.org [druglibrary.org]

- 9. medchemexpress.com [medchemexpress.com]

SR144528: A Technical Guide for Studying CB2 Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR144528 is a potent and highly selective antagonist and inverse agonist of the cannabinoid receptor type 2 (CB2). Its high affinity for the CB2 receptor, coupled with significant selectivity over the cannabinoid receptor type 1 (CB1), has established this compound as an indispensable pharmacological tool. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and its application in studying CB2 receptor function. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to facilitate its effective use in research and drug development.

Introduction